N-(DIBENZO[B,D]FURAN-3-YL)-4-ISOBUTOXYBENZAMIDE
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Overview
Description
N-(DIBENZO[B,D]FURAN-3-YL)-4-ISOBUTOXYBENZAMIDE is a chemical compound with the molecular formula C23H21NO3. It is a derivative of dibenzofuran, a heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(DIBENZO[B,D]FURAN-3-YL)-4-ISOBUTOXYBENZAMIDE typically involves the reaction of dibenzofuran derivatives with appropriate reagents under controlled conditions. One common method involves the use of Friedel-Crafts acylation, where dibenzofuran reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the production rate and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(DIBENZO[B,D]FURAN-3-YL)-4-ISOBUTOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the benzamide moiety
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(DIBENZO[B,D]FURAN-3-YL)-4-ISOBUTOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-(DIBENZO[B,D]FURAN-3-YL)-4-ISOBUTOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which serves as a precursor for various derivatives.
4-(dibenzo[b,d]furan-4-yl)aniline: A structurally similar compound with different functional groups
Uniqueness
N-(DIBENZO[B,D]FURAN-3-YL)-4-ISOBUTOXYBENZAMIDE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its isobutoxybenzamide moiety differentiates it from other dibenzofuran derivatives, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H21NO3 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-dibenzofuran-3-yl-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C23H21NO3/c1-15(2)14-26-18-10-7-16(8-11-18)23(25)24-17-9-12-20-19-5-3-4-6-21(19)27-22(20)13-17/h3-13,15H,14H2,1-2H3,(H,24,25) |
InChI Key |
VDKBIHGKLUDSIE-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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